4-Bromo-3,7-dimethyl-1H-indazole
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Overview
Description
4-Bromo-3,7-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,7-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization to yield the indazole core . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,7-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional rings or fused structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-3,7-dimethyl-1H-indazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Material Science: Employed in the synthesis of advanced materials with unique electronic or optical properties.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-3,7-dimethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methyl groups can influence its binding affinity and selectivity. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or altering gene expression .
Comparison with Similar Compounds
- 4-Bromo-1H-indazole
- 3,7-Dimethyl-1H-indazole
- 4-Chloro-3,7-dimethyl-1H-indazole
Comparison: 4-Bromo-3,7-dimethyl-1H-indazole is unique due to the combined presence of bromine and methyl groups, which can enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-3,7-dimethyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-4-7(10)8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUZRUCIOASLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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